molecular formula C9H15N3OS B7850103 6-amino-2-pentylsulfanyl-1H-pyrimidin-4-one

6-amino-2-pentylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B7850103
M. Wt: 213.30 g/mol
InChI Key: ZTGOICKKTYHRSD-UHFFFAOYSA-N
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Description

6-Amino-2-pentylsulfanyl-1H-pyrimidin-4-one is a chemical compound belonging to the class of pyrimidinones. Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring fused with a lactam (a cyclic amide). This compound features an amino group at the 6-position, a pentylsulfanyl group at the 2-position, and a keto group at the 4-position of the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pentyl mercaptan and a suitable pyrimidinone precursor.

  • Reaction Steps: The synthesis involves a nucleophilic substitution reaction where the pyrimidinone precursor reacts with pentyl mercaptan in the presence of a base. The reaction conditions include heating the mixture to a specific temperature (usually around 80-100°C) and maintaining an inert atmosphere to prevent oxidation.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry techniques can be employed to improve efficiency and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The amino group at the 6-position can be oxidized to form a nitro group, resulting in 6-nitro-2-pentylsulfanyl-1H-pyrimidin-4-one.

  • Reduction: The keto group at the 4-position can be reduced to form a hydroxyl group, yielding 6-amino-2-pentylsulfanyl-1H-pyrimidin-4-ol.

  • Substitution: The pentylsulfanyl group can undergo nucleophilic substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.

  • Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually performed in anhydrous conditions.

  • Substitution: Electrophiles such as alkyl halides can be used for substitution reactions. The reaction is often carried out in the presence of a base.

Major Products Formed:

  • Oxidation: 6-nitro-2-pentylsulfanyl-1H-pyrimidin-4-one

  • Reduction: 6-amino-2-pentylsulfanyl-1H-pyrimidin-4-ol

  • Substitution: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 6-Amino-2-pentylsulfanyl-1H-pyrimidin-4-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: The compound is used in the manufacturing of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the creation of a wide range of products.

Mechanism of Action

The mechanism by which 6-amino-2-pentylsulfanyl-1H-pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pentylsulfanyl group can interact with lipid membranes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-Amino-6-pentylsulfanyl-1H-pyrimidin-4-one: Similar structure but with the amino group at the 2-position.

  • 6-Amino-2-ethylsulfanyl-1H-pyrimidin-4-one: Similar structure but with an ethyl group instead of a pentyl group.

  • 6-Amino-2-pentylsulfanyl-1H-pyrimidin-3-one: Similar structure but with the keto group at the 3-position.

Uniqueness: 6-Amino-2-pentylsulfanyl-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and their positions on the pyrimidinone ring. This arrangement provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-amino-2-pentylsulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-2-3-4-5-14-9-11-7(10)6-8(13)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGOICKKTYHRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCSC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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